

7-Chloroquinoline-3-carboxylic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Chloroquinoline-3-carboxylic acid

Cat. No.: B1591730

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **7-Chloroquinoline-3-carboxylic Acid**

Introduction

7-Chloroquinoline-3-carboxylic acid is a heterocyclic compound featuring a quinoline core, a functional group of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.^[1] The specific substitution of a chlorine atom at the 7-position and a carboxylic acid at the 3-position endows this molecule with unique physicochemical characteristics that are critical for its behavior in both chemical and biological systems.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a comprehensive overview of the key physical properties of **7-Chloroquinoline-3-carboxylic acid**, the established methodologies for their experimental determination, and the causal reasoning behind these analytical choices. Understanding these properties is paramount for predicting a molecule's pharmacokinetics, designing effective drug delivery systems, and ensuring purity and consistency in synthesis.

Part 1: Core Physicochemical Data

A summary of the fundamental physical and chemical properties of **7-Chloroquinoline-3-carboxylic acid** provides a foundational reference for laboratory work. While some properties like molecular weight are theoretical, others such as melting point and solubility must be determined empirically for each synthesized batch to ensure identity and purity.

Property	Value	Source
Molecular Formula	$C_{10}H_6ClNO_2$	[2] [3] [4]
Molecular Weight	207.61 g/mol	[3] [4]
Appearance	Solid	[2] [3] [4]
Melting Point	Must be determined experimentally. A related compound, 7-chloro-4-hydroxyquinoline-3-carboxylic acid, melts with decomposition around 250 °C. [5] [6]	N/A
Solubility	Expected to be poorly soluble in water, soluble in alkaline solutions (e.g., NaOH, $NaHCO_3$) and polar organic solvents like DMSO and DMF. Must be confirmed experimentally.	[7] [8]
Acidity Constant (pKa)	Must be determined experimentally. The carboxylic acid group dictates acidic properties, while the quinoline nitrogen provides a site for protonation.	[9] [10]

Part 2: The Significance of Physical Properties in Research and Drug Development

The physical properties detailed above are not mere data points; they are critical predictors of a molecule's utility and behavior, particularly in a pharmaceutical context.

- Melting Point: The temperature range over which a solid transitions to a liquid is a primary indicator of a compound's purity.^[11] A sharp, narrow melting range (typically $< 2 \text{ }^{\circ}\text{C}$) is characteristic of a pure crystalline substance, whereas impurities will depress the melting point and broaden the range.^[12] This makes melting point determination an indispensable, first-pass quality control step after synthesis.
- Solubility: A molecule's ability to dissolve in a given solvent is fundamental to its application. In drug development, aqueous solubility is a key determinant of bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug formulation. Solubility in organic solvents is crucial for purification (e.g., recrystallization) and for conducting further chemical reactions.
- Acidity Constant (pKa): The pKa value quantifies the acidity of the carboxylic acid group and the basicity of the quinoline nitrogen. This parameter governs the ionization state of the molecule at a given pH.^[9] The charge of a molecule profoundly impacts its ability to cross biological membranes, bind to target proteins, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.^[9] For instance, the un-ionized form is generally more lipid-soluble and can more easily cross cell membranes, while the ionized form is often more water-soluble.

Part 3: Experimental Determination of Key Physical Properties

This section provides validated, step-by-step protocols for determining the most critical physical properties of **7-Chloroquinoline-3-carboxylic acid**.

Melting Point Determination via Capillary Method

This technique is a standard and reliable method for assessing the purity of a crystalline solid.
^[12]

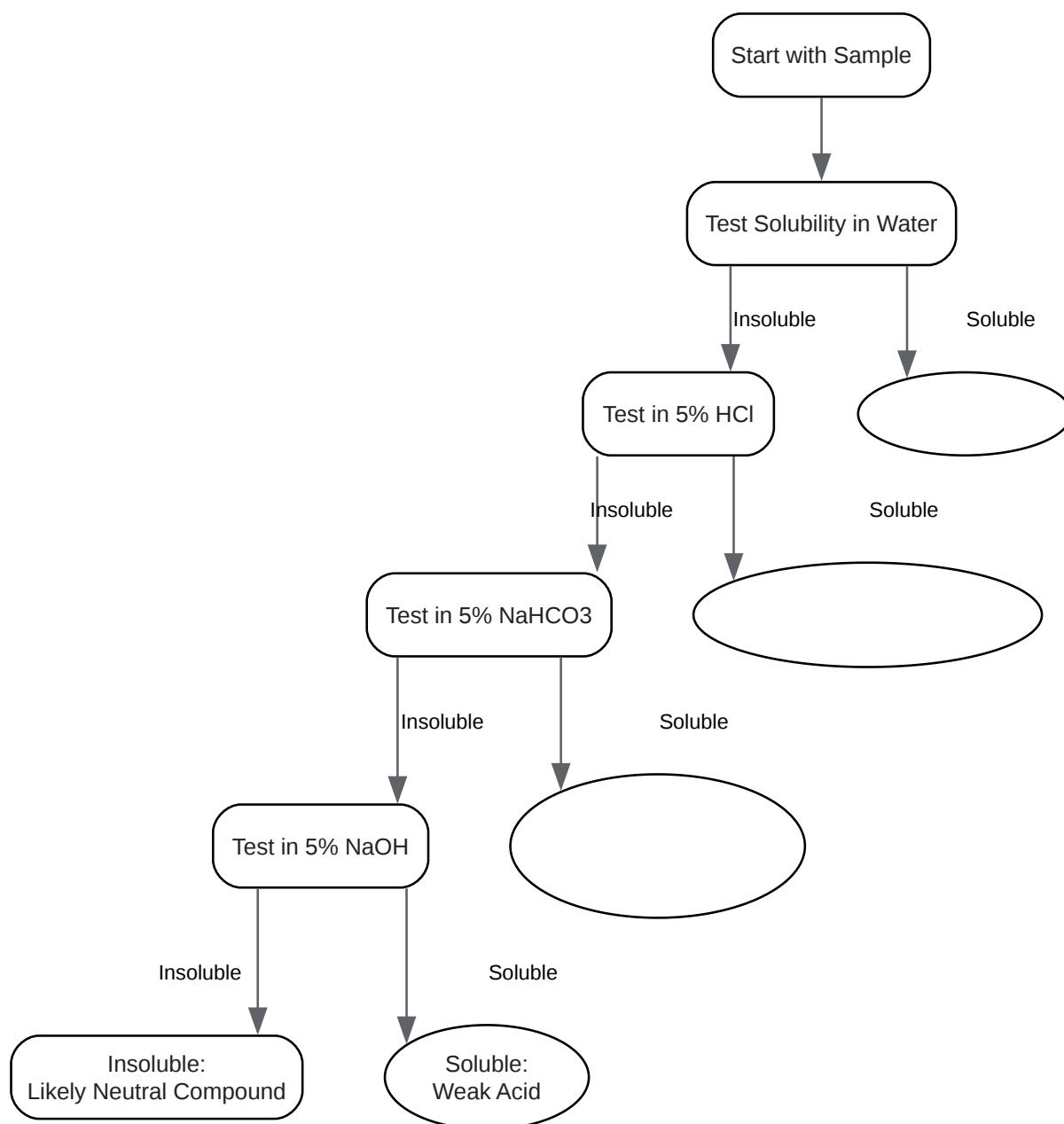
Principle: A small, finely powdered sample is heated slowly in a capillary tube within a calibrated apparatus. The temperatures at which melting begins (onset) and is complete

(liquefaction) are recorded as the melting range.

Protocol:

- Sample Preparation: Place a small amount of dry **7-Chloroquinoline-3-carboxylic acid** on a clean, dry watch glass. Crush the solid into a fine powder using a spatula.
- Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the solid down to a height of 1-2 mm.[13]
- Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).
- Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary estimate.[11]
- Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Begin heating at a slow, controlled rate of approximately 1-2 °C per minute.
- Data Recording:
 - Record the temperature (T_1) when the first drop of liquid appears.
 - Record the temperature (T_2) when the entire sample has melted into a clear liquid.
 - The melting point is reported as the range $T_1 - T_2$.
- Validation: Repeat the measurement with a fresh sample to ensure consistency. A pure compound should yield a sharp, reproducible range.

Systematic Solubility Profiling


This workflow systematically classifies the compound based on its solubility in a series of aqueous solutions, providing insights into its functional groups.[7][14]

Principle: Solubility is tested sequentially in water, a weak base, a strong base, and an acid. The reactivity of the carboxylic acid group is the primary determinant of its solubility profile.

Protocol:

- Water Solubility: Add ~25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. If the compound dissolves completely, it is water-soluble.[\[7\]](#) Given its structure, **7-Chloroquinoline-3-carboxylic acid** is expected to be water-insoluble.
- 5% NaHCO₃ (Weak Base) Test: If insoluble in water, add ~25 mg of the compound to a new test tube with 0.75 mL of 5% aqueous sodium bicarbonate solution. Shake well.
 - Causality: Carboxylic acids are strong enough to be deprotonated by a weak base like sodium bicarbonate, forming a soluble sodium carboxylate salt and producing CO₂ effervescence.[\[15\]](#) Observation of dissolution (with or without bubbling) indicates the presence of a strong acid, confirming the carboxylic acid functionality.
- 5% NaOH (Strong Base) Test: If the compound is insoluble in NaHCO₃, test its solubility in 0.75 mL of 5% aqueous sodium hydroxide.
 - Causality: Weaker acids (like some phenols) that do not dissolve in NaHCO₃ will dissolve in a strong base. This step is typically used to differentiate between strong and weak acids.
- 5% HCl (Acid) Test: To a fresh sample, add 0.75 mL of 5% aqueous hydrochloric acid. Shake vigorously.
 - Causality: The quinoline ring contains a basic nitrogen atom that can be protonated by an acid. If the compound dissolves in HCl, it indicates the presence of a basic functional group. This confirms the amphoteric nature of the molecule.

The logical flow of this experimental process can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Workflow for systematic solubility analysis.

pKa Determination via UV-Vis Spectrophotometry

This method is well-suited for compounds like quinolines that possess a strong chromophore, allowing for the sensitive detection of changes in their ionization state.[\[16\]](#)

Principle: The UV-Vis absorbance spectrum of **7-Chloroquinoline-3-carboxylic acid** will change as it ionizes. By measuring the absorbance at a fixed wavelength across a range of pH values, one can determine the pH at which the acidic and basic forms are present in equal concentrations, which corresponds to the pKa.

Protocol:

- **Wavelength Selection:** Prepare two stock solutions of the compound at a fixed concentration (e.g., 0.05 mM) in highly acidic (e.g., 0.1 M HCl, pH 1) and highly basic (e.g., 0.1 M NaOH, pH 13) media. Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the wavelength (λ_{max}) where the difference in absorbance between the protonated and deprotonated species is greatest.
- **Buffer Preparation:** Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to pH 12).
- **Sample Measurement:** For each buffer solution, prepare a sample by adding a small aliquot of a concentrated stock solution of the compound to the buffer, ensuring the final concentration is constant across all samples. Measure the absorbance of each sample at the predetermined λ_{max} .
- **Data Analysis:** Plot the measured absorbance versus pH. The resulting curve will be sigmoidal. The pKa is the pH value at the inflection point of this curve. Multiple pKa values may be observed, corresponding to the carboxylic acid and the quinoline nitrogen.

Part 4: Spectroscopic Profile

Spectroscopic analysis provides structural confirmation of the molecule.

- **^1H NMR (Proton Nuclear Magnetic Resonance):** The spectrum will show characteristic signals for the protons on the quinoline ring, typically in the aromatic region (δ 7.0-9.0 ppm). The proton on the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), though its visibility can depend on the solvent used.
- **^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):** This technique will reveal distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically δ 160-180 ppm) and the carbons of the quinoline ring.

- IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups.[17]
 - A very broad O-H stretching band from approximately 2500-3300 cm^{-1} is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[17]
 - A strong, sharp C=O (carbonyl) stretching band will appear around 1700-1725 cm^{-1} .
 - C-O stretching and C-Cl stretching bands will also be present at lower wavenumbers.

Conclusion

The physical properties of **7-Chloroquinoline-3-carboxylic acid**—its melting point, solubility profile, and pKa—are fundamental to its identity, purity, and potential application. This guide provides not only the expected characteristics but also the robust, validated experimental frameworks necessary for their determination. For researchers in drug discovery and chemical synthesis, rigorously applying these protocols is a self-validating system that ensures the quality of the material and provides the critical data needed to advance their scientific objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. 7-CHLOROQUINOLINE-3-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]
- 3. 7-Chloroquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. 7-Chloroquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. 7-CHLORO-4-HYDROXY QUINOLINE-3-CARBOXYLIC ACID | 86-47-5 [chemicalbook.com]
- 6. 7-CHLORO-4-HYDROXY QUINOLINE-3-CARBOXYLIC ACID CAS#: 86-47-5 [amp.chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. quora.com [quora.com]
- 9. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. athabascau.ca [athabascau.ca]
- 13. byjus.com [byjus.com]
- 14. scribd.com [scribd.com]
- 15. iscnagpur.ac.in [iscnagpur.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- To cite this document: BenchChem. [7-Chloroquinoline-3-carboxylic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591730#7-chloroquinoline-3-carboxylic-acid-physical-properties\]](https://www.benchchem.com/product/b1591730#7-chloroquinoline-3-carboxylic-acid-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com